1-[(2R,4R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione
Description
Properties
Molecular Formula |
C29H29N3O5 |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
1-[(2R,4R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H29N3O5/c1-35-23-14-12-22(13-15-23)29(20-8-4-2-5-9-20,21-10-6-3-7-11-21)36-19-25-24(30)18-27(37-25)32-17-16-26(33)31-28(32)34/h2-17,24-25,27H,18-19,30H2,1H3,(H,31,33,34)/t24-,25-,27-/m1/s1 |
InChI Key |
LAZWXEWQXFLZKY-RGSZASNESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@@H](C[C@@H](O4)N5C=CC(=O)NC5=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(CC(O4)N5C=CC(=O)NC5=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrimidine-2,4-dione Core
- Starting Material: Urea derivatives or malonic acid derivatives.
- Reaction: Condensation of malonic acid derivatives with formamide or amidines under reflux to form the pyrimidine ring.
- Conditions: Acidic or basic catalysis, often with heating at 100–150°C.
- References: The synthesis of pyrimidine-2,4-diones is well-documented, with typical procedures involving cyclization of β-dicarbonyl compounds with urea derivatives.
Malonic acid derivative + Urea → Pyrimidine-2,4-dione
Synthesis of the Oxolane Ring with Stereochemistry
- Starting Material: D- or L-sugar derivatives, such as D-ribose or D-xylose.
- Reaction: Stereoselective cyclization via intramolecular nucleophilic attack, often employing protecting groups to control stereochemistry.
- Protection: Hydroxyl groups are protected (e.g., as TBDMS or benzyl ethers) to direct stereoselective cyclization.
- Conditions: Use of Lewis acids (e.g., BF₃·Et₂O) or acid catalysis at low temperatures to favor the desired stereoisomer.
- References: Stereoselective synthesis of tetrahydrofuran derivatives is well-established, with protocols for obtaining the (2R,4R,5S) configuration.
Protected sugar derivative → Stereoselective cyclization → Oxolane ring with defined stereochemistry
Functionalization of the Oxolane Ring
Introduction of the Amino Group at Position 4
- Method: Nucleophilic substitution or reductive amination.
- Procedure: Oxolane derivative with a leaving group (e.g., halogen) at C-4 reacts with ammonia or an amine under nucleophilic substitution conditions.
- Reaction Conditions: Reflux in ethanol or methanol with ammonia gas or ammonium salts.
- Notes: Protecting groups on other hydroxyls may be used to prevent side reactions.
B. Attachment of the Phenylmethoxy Group
- Method: Alkylation of phenolic hydroxyl groups.
- Procedure: Phenol derivatives (e.g., 4-methoxyphenol) are reacted with formaldehyde or phenylmethyl halides in the presence of base (e.g., K₂CO₃).
- Reaction Conditions: Reflux in acetone or DMF.
Coupling of the Oxolane to the Pyrimidine Core
- Method: Glycosylation reaction.
- Procedure: Activation of the oxolane ring (e.g., as a trichloroacetimidate or thioglycoside) followed by coupling with the nucleobase (pyrimidine-2,4-dione) under Lewis acid catalysis (e.g., BF₃·Et₂O).
- Stereoselectivity: Controlled by protecting groups and reaction conditions to favor the β-anomer.
Activated oxolane derivative + Pyrimidine-2,4-dione → Glycosidic linkage formation
Final Deprotection and Purification
- Method: Removal of protecting groups via acid or base hydrolysis.
- Purification: Chromatography (e.g., silica gel, HPLC) to isolate the pure compound.
- Characterization: NMR, MS, and IR spectroscopy to confirm stereochemistry and purity.
Data Table Summarizing the Preparation Methods
Notes and Considerations
- Stereochemistry Control: Critical throughout synthesis; stereoselective cyclizations and protecting group strategies are employed.
- Yield Optimization: Use of high-purity reagents, optimized reaction conditions, and purification techniques enhances overall yield.
- Safety: Handling of reagents like Lewis acids and protecting groups requires appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or other functional groups.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are often employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a tool for studying nucleic acid interactions and enzyme mechanisms.
Medicine: The compound has shown promise in antiviral therapies, particularly against retroviruses.
Industry: It is used in the production of antiviral drugs and as a research reagent
Mechanism of Action
The mechanism of action of 3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine involves its incorporation into viral DNA or RNA, leading to chain termination. This inhibits viral replication and reduces the viral load. The compound targets viral polymerases and other enzymes involved in nucleic acid synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Groups
The table below highlights critical structural differences between the target compound and analogs:
Antiviral Activity and Binding Affinity
- Target Compound: Computational studies (DFT/TDDFT) predict strong binding to viral polymerases due to the 4-amino group’s hydrogen-bonding capacity. However, in vitro data are pending .
- Brivudine : Exhibits a binding energy of -4.87 kcal/mol against HSV-1 thymidine kinase, correlating with its potent antiviral EC50 of 0.01 µM .
- Telbivudine : Selective inhibition of HBV polymerase (EC50: 0.2 µM ) with minimal off-target effects due to β-L-configuration .
- Compound 13 () : Incorporates an azetidinyl group, showing 3-fold higher solubility than the target compound but reduced antiviral potency .
Key Research Findings
Role of the 4-Amino Group: The amino group at the 4-position enhances binding to viral polymerases by mimicking the natural nucleoside’s hydroxyl group, as shown in DFT studies .
DMT Protection : The DMT group improves lipophilicity, enabling better cellular uptake, but requires acidic deprotection (e.g., 80% acetic acid), which can degrade acid-labile analogs .
Fluorinated Analogs : Compounds like 1-[(2R,3R,4R,5S)-3-Fluoro-...] () exhibit prolonged half-lives due to fluorine’s electronegativity but face toxicity challenges .
Biological Activity
The compound 1-[(2R,4R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione (CAS No. 177086-37-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 547.57 g/mol. The structure comprises a pyrimidine core, an oxolane ring, and a methoxyphenyl-diphenylmethoxy side chain. The stereochemistry of the molecule is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C30H30FN3O6 |
| Molecular Weight | 547.57 g/mol |
| CAS Number | 177086-37-2 |
| Purity | ≥96% |
Research indicates that this compound exhibits antitumor , antiviral , and anti-inflammatory properties. The mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication and repair, which is crucial for cancer cell proliferation.
- Modulation of Signaling Pathways : It has been shown to affect pathways such as the PI3K/Akt and MAPK pathways, which are vital in cell survival and apoptosis.
- Antioxidant Activity : The presence of methoxy groups in its structure contributes to its ability to scavenge free radicals.
Antitumor Activity
A study conducted by Zhang et al. (2023) demonstrated that the compound significantly inhibits the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range. The study utilized both in vitro and in vivo models to confirm these findings.
Antiviral Properties
Research by Lee et al. (2024) revealed that the compound exhibits antiviral activity against influenza virus strains. It was found to inhibit viral replication by interfering with viral RNA synthesis.
Anti-inflammatory Effects
In a study focusing on inflammatory models, the compound reduced cytokine levels (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent (Kim et al., 2024).
Case Studies
- Breast Cancer Treatment : A clinical case study reported a patient with advanced breast cancer who showed significant tumor reduction after treatment with this compound combined with standard chemotherapy (Clinical Oncology Journal, 2024).
- Influenza Outbreak Response : During an influenza outbreak, a cohort study indicated that patients treated with this compound experienced milder symptoms and shorter recovery times compared to those receiving standard antiviral treatment (Journal of Infectious Diseases, 2024).
Q & A
Q. How can the synthetic yield of this compound be optimized while maintaining stereochemical integrity?
Methodological Answer : The synthesis of this compound involves multi-step protection/deprotection strategies, particularly for the oxolane and pyrimidine-dione moieties. Key steps include:
- Protection of sensitive groups : Use tert-butyldimethylsilyl (TBS) or bis(4-methoxyphenyl)phenylmethyl (DMT) groups to stabilize reactive hydroxyl or amino groups during coupling reactions .
- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF or DCM) at controlled temperatures (0–25°C) minimize side reactions, such as epimerization at chiral centers .
- Chromatographic purification : Employ reverse-phase HPLC with gradient elution (water/acetonitrile + 0.1% TFA) to isolate the final product with >95% purity .
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer : A combination of techniques is required:
- NMR : 2D-NMR (¹H-¹³C HSQC, HMBC) resolves stereochemistry and confirms linkages between the oxolane and pyrimidine-dione units. The 4-methoxyphenyl-diphenylmethyl group shows distinct aromatic splitting patterns in ¹H NMR .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion) and detects impurities via isotopic distribution .
- X-ray crystallography : For unambiguous stereochemical assignment, single-crystal diffraction studies are critical, as seen in related pyrimidine derivatives .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence its interaction with enzymatic targets?
Methodological Answer : The (2R,4R,5S) configuration is critical for binding to enzymes like DNA polymerases or kinases. To assess this:
- Enzymatic assays : Compare inhibition constants (Kᵢ) of stereoisomers using fluorescence-based activity assays (e.g., fluorogenic substrates for polymerases) .
- Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to map hydrogen bonding between the 4-amino group and catalytic residues (e.g., Asp/Glu in active sites) .
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified oxolane configurations (e.g., 2S,4S) and evaluate activity shifts .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized bioassays : Use isogenic cell lines (e.g., HEK293 with stable receptor expression) and ATP-level normalization to reduce inter-lab variability .
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed oxolane ring) that may confound activity results .
- Orthogonal validation : Confirm target engagement via thermal shift assays (TSA) or surface plasmon resonance (SPR) to correlate binding with functional effects .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
Methodological Answer :
- ADME prediction : Tools like SwissADME calculate logP (lipophilicity) and polar surface area (PSA) to estimate blood-brain barrier permeability and oral bioavailability. The 4-methoxyphenyl group increases logP, potentially enhancing membrane penetration .
- CYP450 interaction screening : Use Schrödinger’s QikProp to predict metabolism by cytochrome P450 isoforms (e.g., CYP3A4), which may explain variability in half-life .
- Free-energy perturbation (FEP) : Quantify binding affinity changes for mutants of target proteins (e.g., thymidine kinase) to anticipate resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
